7-Methyl-3-octene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

86668-33-9 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(E)-7-methyloct-3-ene |

InChI |

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |

InChI Key |

PVWWZQTXWUTHQT-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/CCC(C)C |

Canonical SMILES |

CCC=CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-3-octene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-octene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic characterization of this compound. It also outlines general experimental protocols for its analysis and a potential synthetic route. Due to a lack of extensive research, information on its specific biological activities and signaling pathways is limited.

Chemical Structure and Identification

This compound is a branched alkene. The most common isomer is the trans or (E)-isomer, formally named (E)-7-methyloct-3-ene.

| Identifier | Value |

| IUPAC Name | (E)-7-methyloct-3-ene[1][2] |

| Synonyms | trans-7-Methyl-3-octene, 7-Methyl-trans-3-octene |

| Molecular Formula | C₉H₁₈[3][4][5][6][7][8][9] |

| CAS Number | 86668-33-9[1][2][3][4][6][7][9] |

| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+[1][3][5][6] |

| InChIKey | PVWWZQTXWUTHQT-AATRIKPKSA-N[1][3][5] |

| SMILES | CCC=CCCC(C)C[5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are estimated through computational methods due to a scarcity of experimentally determined data.

| Property | Value | Source |

| Molecular Weight | 126.24 g/mol [1][2][3][4][5][6] | PubChem, NIST Chemistry WebBook |

| Boiling Point | 140.3 °C at 760 mmHg[6][7] | ChemNet |

| Melting Point | -102.04 °C (estimated) | Cheméo (Joback Method)[10] |

| Density | 0.737 g/cm³[6][7] | ChemNet |

| Refractive Index | 1.425[6][7] | ChemNet |

| Vapor Pressure | 7.7 mmHg at 25°C[6][7] | ChemNet |

| Water Solubility | 6.31 x 10⁻⁴ mg/L (estimated) | Cheméo (Crippen Method)[10] |

| LogP (Octanol-Water Partition Coefficient) | 3.389 (estimated) | Cheméo (Crippen Method)[10] |

| Flash Point | 27.8 °C[6][7] | ChemNet |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook contains a gas-phase IR spectrum for this compound.[3][8] Key characteristic absorption bands for alkenes include the C=C stretch, which typically appears between 1680-1640 cm⁻¹, and the =C-H stretch, found between 3100-3000 cm⁻¹.[11]

-

Mass Spectrometry (MS): The NIST WebBook also provides mass spectrometry data (electron ionization) for trans-7-Methyl-3-octene.[5][12] This technique provides information about the molecular weight and fragmentation pattern of the molecule.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem lists the availability of a ¹³C NMR spectrum for this compound.[1][2] This technique is invaluable for determining the number and chemical environment of the carbon atoms in the molecule.

Experimental Protocols

Infrared (IR) Spectroscopy (General Protocol for a Liquid Sample)

-

Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument detects the wavelengths of light that are absorbed by the sample.

-

Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified to determine the functional groups present in the molecule. For this compound, key peaks to identify would be the C=C and =C-H stretching and bending vibrations.[11][13][14]

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol for a Volatile Compound)

-

Sample Introduction: A small volume of the neat liquid or a dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The GC provides the retention time for each component, and the MS provides a mass spectrum. The mass spectrum is compared to a library of known spectra (like the NIST library) to identify the compound.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. A strong magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The instrument detects the signals emitted by the ¹³C nuclei as they relax back to their ground state.

-

Data Analysis: The resulting ¹³C NMR spectrum shows a series of peaks, with the chemical shift of each peak corresponding to a unique carbon environment in the molecule. The number of peaks indicates the number of non-equivalent carbon atoms.[15]

Synthesis

A common and effective method for the synthesis of alkenes like this compound is the Wittig reaction .[16][17] This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of (E)-7-methyl-3-octene, a stabilized ylide would typically be used to favor the formation of the E-alkene.[17]

Biological Activity and Applications

Currently, there is a significant lack of published research on the specific biological activities of this compound. Searches for its involvement in signaling pathways, its potential as a pheromone, or its applications in drug development have not yielded any specific results. While some alkenes and related hydrocarbons exhibit biological activities, such as acting as insect pheromones or having antimicrobial properties, no such data has been reported for this particular compound. Further research is required to explore the potential biological relevance of this compound.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a general experimental workflow relevant to this compound.

References

- 1. webassign.net [webassign.net]

- 2. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 4. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 5. This compound (CAS 86668-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 7-Methyl-3-methylene-1,6-octadiene [chembk.com]

- 7. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. chemeo.com [chemeo.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. trans-7-Methyl-3-octene [webbook.nist.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 7-Methyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 7-Methyl-3-octene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise data on this compound.

Core Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] It is a flammable liquid and its physical characteristics are crucial for its handling, application, and the design of chemical processes.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Molecular Weight | 126.24 | g/mol |

| Boiling Point | 140.3 | °C at 760 mmHg |

| Density | 0.737 | g/cm³ |

| Refractive Index | 1.425 |

Experimental Protocols

Precise measurement of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.[3][4][5][6][7]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly are immersed in the Thiele tube, with the oil level ensuring even heat distribution.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.[8][9][10][11]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and its mass is measured (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is then determined (m₃).

-

The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.

-

The density of this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[12][13][14][15][16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent and allowed to dry.

-

A few drops of this compound are placed on the surface of the prism using a dropper.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Synthesis Workflow

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[17][18][19][20][21][22][23] A plausible synthetic route for this compound involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. The following diagram illustrates a logical workflow for such a synthesis.

Caption: A logical workflow for the synthesis of this compound via the Wittig reaction.

Experimental Setup for Physical Property Determination

The following diagram illustrates a generalized experimental setup for determining the boiling point of a liquid, a key physical property.

Caption: A schematic of the experimental setup for boiling point determination using a Thiele tube.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ivypanda.com [ivypanda.com]

- 8. mt.com [mt.com]

- 9. mt.com [mt.com]

- 10. calnesis.com [calnesis.com]

- 11. truedyne.com [truedyne.com]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. hinotek.com [hinotek.com]

- 16. m.youtube.com [m.youtube.com]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Wittig Reaction [organic-chemistry.org]

- 22. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 23. youtube.com [youtube.com]

Technical Guide: Physicochemical Properties of 7-Methyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of 7-Methyl-3-octene, including its molecular formula and weight. It also outlines a standard experimental protocol for its analysis via gas chromatography-mass spectrometry.

Core Molecular Data

This compound is an unsaturated hydrocarbon with a nine-carbon backbone. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H18 | [1][2][3][4][5][6] |

| Molecular Weight | 126.24 g/mol | [5][6] |

| Exact Molecular Weight | 126.2392 g/mol | [1][2][4] |

| CAS Registry Number | 86668-33-9 | [1][3][4] |

| Synonyms | (3E)-7-Methyl-3-octene, trans-7-Methyl-3-octene | [2][4] |

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in a sample are commonly achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a mixture based on their volatility and subsequently identifies them based on their mass-to-charge ratio.

Methodology:

-

Sample Preparation: The sample containing this compound is typically dissolved in a volatile organic solvent, such as hexane (B92381) or dichloromethane. If the analyte is present in a complex matrix, a sample cleanup or extraction (e.g., solid-phase microextraction) may be necessary.

-

Gas Chromatography (GC):

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase interacts with the analytes, separating them based on their boiling points and polarity. For alkenes, a non-polar column is often used.[7]

-

Temperature Program: A temperature gradient is applied to the column to facilitate the elution of compounds with different boiling points.

-

-

Mass Spectrometry (MS):

-

Ionization: As compounds elute from the GC column, they enter the MS detector. In the ion source, they are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. For alkenes, an electron is typically removed from the π bond to generate a molecular ion.[8][9]

-

Mass Analysis: The resulting charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each fragment at a specific m/z. The resulting mass spectrum is a unique fingerprint of the compound. For alkenes, a strong molecular ion peak is typically observed.[9]

-

-

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are compared to a known standard of this compound to confirm its identity and determine its concentration.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the molecular structure and the analytical workflow for this compound.

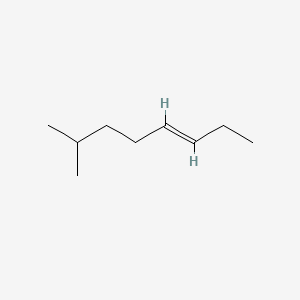

Caption: Molecular structure of this compound.

Caption: Standard workflow for the analysis of alkenes using GC-MS.

References

- 1. This compound [webbook.nist.gov]

- 2. trans-7-Methyl-3-octene [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]

- 5. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 86668-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. ivypanda.com [ivypanda.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

In-Depth Technical Guide: 7-Methyl-3-octene (CAS Registry Number: 86668-33-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-3-octene is an unsaturated hydrocarbon with the CAS Registry Number 86668-33-9.[1][2] As an alkene, its chemical reactivity is primarily defined by the carbon-carbon double bond, making it a potential building block in organic synthesis. This guide provides a summary of its known physicochemical properties and a representative synthetic protocol. Due to the limited publicly available data on the specific biological activities of this compound, this document also discusses the general relevance of unsaturated hydrocarbons in the context of drug discovery and presents a hypothetical signaling pathway for illustrative purposes.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 86668-33-9 | NIST WebBook[1][2], ChemNet[3] |

| Molecular Formula | C₉H₁₈ | NIST WebBook[1][2] |

| Molecular Weight | 126.24 g/mol | PubChem[4], ChemNet[3] |

| Boiling Point | 140.3 °C at 760 mmHg | ChemNet[3] |

| Density | 0.737 g/cm³ | ChemNet[3] |

| Refractive Index | 1.425 | ChemNet[3] |

| Flash Point | 27.8 °C | ChemNet[3] |

| Vapor Pressure | 7.7 mmHg at 25°C | ChemNet[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.389 (Predicted) | Cheméo[5] |

| Water Solubility | -3.20 (log10(mol/L)) (Predicted) | Cheméo[5] |

Synthesis of (Z)-7-Methyl-3-octene: A Representative Experimental Protocol

Reaction Scheme:

(C₆H₅)₃P + CH₃(CH₂)₄Br → [(C₆H₅)₃P⁺CH₂(CH₂)₃CH₃]Br⁻ [(C₆H₅)₃P⁺CH₂(CH₂)₃CH₃]Br⁻ + n-BuLi → (C₆H₅)₃P=CH(CH₂)₃CH₃ + LiBr + C₄H₁₀ (C₆H₅)₃P=CH(CH₂)₃CH₃ + (CH₃)₂CHCHO → (Z)-CH₃CH₂CH=CHCH₂CH₂CH(CH₃)₂ + (C₆H₅)₃PO

Materials:

-

Triphenylphosphine (B44618) ((C₆H₅)₃P)

-

1-Bromopentane (B41390) (CH₃(CH₂)₄Br)

-

n-Butyllithium (n-BuLi) in hexanes

-

Isovaleraldehyde (B47997) ((CH₃)₂CHCHO)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether. Add 1-bromopentane dropwise with stirring. The phosphonium salt will precipitate as a white solid. The reaction may require heating under reflux to go to completion. After cooling, the solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Formation of the Ylide (Wittig Reagent): Suspend the dried pentyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath). To this suspension, add a solution of n-butyllithium in hexanes dropwise via syringe with vigorous stirring. The formation of the orange to red-colored ylide indicates a successful reaction. The mixture is typically stirred at this temperature for 1-2 hours.

-

Wittig Reaction: To the ylide solution at -78 °C, add a solution of isovaleraldehyde in the same anhydrous solvent dropwise. The color of the ylide will fade as the reaction proceeds. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield (Z)-7-Methyl-3-octene.

Diagram of the Experimental Workflow:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]

- 4. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 86668-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of 7-Methyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-3-octene, a chiral alkene with the chemical formula C9H18, presents a compelling case study in stereoisomerism due to its possession of both a stereogenic center and a double bond capable of geometric isomerism.[1][2] This guide provides a detailed exploration of the four possible stereoisomers of this compound: (3E,7R)-7-methyl-3-octene, (3E,7S)-7-methyl-3-octene, (3Z,7R)-7-methyl-3-octene, and (3Z,7S)-7-methyl-3-octene. The following sections will delve into the structural relationships between these isomers, their known and predicted physicochemical properties, and representative methodologies for their stereoselective synthesis and chromatographic separation. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundational understanding of the complexities associated with this particular chiral alkene.

Introduction to the Stereoisomers of this compound

This compound possesses two distinct stereochemical features: a chiral center at the C7 position and a carbon-carbon double bond at the C3 position. The presence of a chiral center, a carbon atom bonded to four different substituents, gives rise to two enantiomers: the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Furthermore, the restricted rotation around the C3-C4 double bond results in two geometric isomers, designated as (E) (entgegen or trans) and (Z) (zusammen or cis), based on the priority of the substituents on each carbon of the double bond. The combination of these two stereochemical elements results in a total of four possible stereoisomers, which exist as two pairs of diastereomers.

The following diagram illustrates the relationships between the four stereoisomers of this compound.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound are not extensively available in publicly accessible literature. The following table summarizes the known data for the (E)-isomer and provides a template for the properties of the other isomers, which are yet to be fully characterized and reported.

| Property | (3E,7R)-7-methyl-3-octene | (3E,7S)-7-methyl-3-octene | (3Z,7R)-7-methyl-3-octene | (3Z,7S)-7-methyl-3-octene |

| Molecular Formula | C9H18 | C9H18 | C9H18 | C9H18 |

| Molecular Weight | 126.24 g/mol [1] | 126.24 g/mol | 126.24 g/mol | 126.24 g/mol |

| Boiling Point | 140.3 °C at 760 mmHg (for E-isomer) | 140.3 °C at 760 mmHg (for E-isomer) | Data not available | Data not available |

| Density | 0.737 g/cm³ (for E-isomer) | 0.737 g/cm³ (for E-isomer) | Data not available | Data not available |

| Refractive Index | 1.425 (for E-isomer) | 1.425 (for E-isomer) | Data not available | Data not available |

| Optical Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Representative Stereoselective Synthesis

The synthesis of a specific stereoisomer of this compound requires control over both the geometry of the double bond and the stereochemistry of the chiral center. This can be achieved through various stereoselective reactions.

3.1.1. Synthesis of (E)-7-Methyl-3-octene (Racemic)

A common method for the synthesis of trans-alkenes is the Wittig reaction using a stabilized ylide.

-

Reaction: Wittig reaction between pentanal and a triphenylphosphonium ylide derived from 2-bromobutane.

-

Reagents and Conditions:

-

Triphenylphosphine

-

2-Bromobutane

-

Strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., THF) to form the ylide.

-

Pentanal added to the ylide solution.

-

Reaction is typically run at low temperatures (e.g., -78 °C to room temperature).

-

-

Work-up: Quenching with a proton source (e.g., water), extraction with an organic solvent, and purification by column chromatography.

3.1.2. Enantioselective Synthesis of (R)- or (S)-7-Methyl-3-octene

To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst can be employed.

-

Approach: Asymmetric hydroboration-oxidation of a suitable diene precursor followed by further functional group manipulation.

-

Example Precursor: 7-methyl-1,3-octadiene.

-

Reagents and Conditions:

-

Chiral hydroborating agent (e.g., IpcBH2, derived from (+)- or (-)-α-pinene).

-

Oxidation with hydrogen peroxide and sodium hydroxide.

-

The resulting chiral alcohol can then be converted to the desired alkene through a sequence of reactions, such as tosylation and elimination.

-

The logical workflow for a potential enantioselective synthesis is depicted below.

Representative Chiral Separation Protocol

The separation of the enantiomers of this compound can be achieved using chiral chromatography.

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).

-

Stationary Phase: A chiral stationary phase (CSP) is essential. For non-polar compounds like alkenes, cyclodextrin-based or polysaccharide-based CSPs are often effective.

-

Mobile Phase (for HPLC): A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used. The exact ratio would need to be optimized to achieve baseline separation.

-

Detection: A UV detector may not be suitable as simple alkenes lack a strong chromophore. A refractive index (RI) detector or a mass spectrometer (MS) would be more appropriate.

-

Temperature (for GC): The column temperature would need to be optimized to achieve good resolution and reasonable retention times.

Conclusion

The stereoisomers of this compound provide a clear example of the structural diversity arising from both geometric and optical isomerism. While some physicochemical data for the (E)-isomer are available, a comprehensive characterization of all four stereoisomers remains an area for further investigation. The synthetic and separation methodologies outlined in this guide are based on established chemical principles and serve as a starting point for researchers interested in the stereoselective synthesis and analysis of this and related chiral alkenes. Further research is warranted to fully elucidate the properties and potential applications of each individual stereoisomer.

References

Technical Guide: (E)-7-Methyloct-3-ene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of (E)-7-methyloct-3-ene, a simple alkene. Due to the limited availability of data on this specific molecule, this guide presents information based on established principles of alkene chemistry, including synthesis, characterization, and reactivity, supported by generalized experimental protocols and data for analogous structures.

Chemical Identity and Properties

(E)-7-Methyloct-3-ene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. The "(E)" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration.

Table 1: Physicochemical Properties of (3E)-7-Methyloct-3-ene

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1] |

| Molecular Weight | 126.24 g/mol | [1] |

| CAS Number | 86668-33-9 | [1] |

| Density | 0.737 g/cm³ | [1] |

| Boiling Point | 140.3 °C at 760 mmHg | [1] |

| Flash Point | 27.8 °C | [1] |

| Refractive Index | 1.425 | [1] |

Synthesis Protocols

The stereoselective synthesis of (E)-alkenes is a well-established field in organic chemistry. Several methods can be employed to produce (E)-7-methyloct-3-ene with high isomeric purity.

2.1. Reduction of Alkynes

One of the most common methods for preparing trans-alkenes is the reduction of an internal alkyne.

-

Experimental Protocol: Dissolving Metal Reduction

-

In a three-neck flask fitted with a dry-ice condenser and an ammonia (B1221849) inlet, condense approximately 50 mL of anhydrous ammonia at -78 °C.

-

Add small pieces of sodium metal (2.2 equivalents) to the condensed ammonia with stirring until a persistent blue color is obtained.

-

Slowly add a solution of 7-methyl-oct-3-yne (1 equivalent) in anhydrous diethyl ether to the sodium-ammonia solution.

-

Allow the reaction to stir for 2 hours at -78 °C.

-

Quench the reaction by the careful addition of ammonium (B1175870) chloride.

-

Allow the ammonia to evaporate, then add water and extract the organic product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-7-methyloct-3-ene.

-

Purify the product via fractional distillation or column chromatography.

-

2.2. Wittig Reaction

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for creating C=C bonds with good stereocontrol. The Schlosser modification of the Wittig reaction is particularly effective for generating (E)-alkenes.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of (E)-7-methyloct-3-ene.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For (E)-7-methyloct-3-ene, ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemistry of the double bond.

-

¹H NMR Spectroscopy: Vinylic protons in alkenes typically resonate in the range of 4.5-6.5 ppm.[2] The coupling constant (J-value) between vinylic protons is diagnostic of the alkene geometry. For a trans configuration, the ³J coupling constant is typically large, in the range of 12-18 Hz.[3]

-

¹³C NMR Spectroscopy: The sp²-hybridized carbons of the double bond are deshielded and appear in the 100-170 ppm region of the ¹³C NMR spectrum.[4]

Table 2: Typical NMR Spectroscopic Data for (E)-Alkenes

| Nucleus | Typical Chemical Shift (ppm) | Characteristic Coupling Constants (Hz) |

| ¹H (Vinylic) | 5.0 - 6.5 | ³Jtrans = 12 - 18 |

| ¹H (Allylic) | 1.6 - 2.2 | - |

| ¹³C (Vinylic) | 110 - 140 | - |

-

Experimental Protocol: ¹H NMR Sample Preparation [3]

-

Accurately weigh 5-25 mg of the (E)-7-methyloct-3-ene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Ensure complete dissolution by gentle vortexing.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube and place it in the spectrometer for analysis.

-

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile compounds like alkenes. The gas chromatogram provides information on the purity and can separate geometric isomers, while the mass spectrum gives the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Experimental Protocol: GC-MS Analysis [5]

-

Injector: Use a split/splitless injector at 220 °C. For trace analysis, a splitless injection is preferred.

-

Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness) is suitable for separating alkene isomers.

-

Carrier Gas: Use helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range from m/z 35 to 300.

-

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the C=C double bond.

Table 3: Characteristic IR Absorption Frequencies for Alkenes

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3010 - 3095 | Medium |

| C=C Stretch | 1640 - 1680 | Medium, can be weak for symmetric trans-alkenes |

| =C-H Bend (trans) | 960 - 975 | Strong |

Chemical Reactivity

The reactivity of (E)-7-methyloct-3-ene is dominated by the nucleophilic character of its C=C pi bond. The most common reactions are electrophilic additions, where the pi bond is broken and two new sigma bonds are formed.[6]

4.1. Electrophilic Addition of HBr

The addition of hydrogen halides like HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation.

4.2. Halogenation (Addition of Br₂)

Alkenes react readily with halogens such as bromine (Br₂) to form vicinal dihalides. This reaction is often used as a qualitative test for unsaturation, as the characteristic reddish-brown color of the bromine solution disappears upon reaction.[7] The mechanism typically involves a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

Visualizations

5.1. Logical Workflow for Alkene Characterization

The following diagram outlines a typical workflow for the identification and characterization of an unknown alkene sample.

References

An In-depth Technical Guide to trans-7-Methyl-3-octene

This technical guide provides a comprehensive overview of the structural and physicochemical properties of trans-7-Methyl-3-octene, geared towards researchers, scientists, and professionals in drug development. The information is compiled from various public chemical databases and scientific literature.

Core Structural and Identifying Information

trans-7-Methyl-3-octene is an unsaturated hydrocarbon with a single double bond in the trans configuration. Its core structural and identifying information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1][2][3][4] |

| Molecular Weight | 126.24 g/mol | [1][5] |

| IUPAC Name | (3E)-7-methyloct-3-ene | [4] |

| Synonyms | trans-7-Methyl-3-octene, (E)-7-Methyl-3-octene | [4] |

| CAS Number | 86668-33-9 | [3][4] |

| InChI | InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ | [1][2] |

| InChIKey | PVWWZQTXWUTHQT-AATRIKPKSA-N | [2] |

| SMILES | CCC=CCCC(C)C | [6] |

Physicochemical Properties

A summary of the key physicochemical properties of trans-7-Methyl-3-octene is presented in the following table. These properties are a mix of experimental and computed values from various sources.

| Property | Value | Unit | Source |

| Boiling Point | 140.3 | °C at 760 mmHg | [4] |

| Density | 0.737 | g/cm³ | [4] |

| Refractive Index | 1.425 | [4] | |

| Flash Point | 27.8 | °C | [4] |

| Vapor Pressure | 7.7 | mmHg at 25°C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.9 | [5] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are crucial for the identification and characterization of chemical compounds. Below is a summary of available data for trans-7-Methyl-3-octene.

| Data Type | Key Information | Source |

| Mass Spectrometry (GC-MS) | Electron ionization mass spectrum available. | [1][2] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available. | [7] |

| ¹³C Nuclear Magnetic Resonance (NMR) | ¹³C NMR Spectrum is available in spectral databases. | [5] |

| Gas Chromatography | Kovats Retention Index (non-polar column): 894.1 - 897 | [1][5] |

Experimental Protocols

Similarly, while spectroscopic data are available in databases, the detailed experimental conditions for acquiring these spectra (e.g., sample preparation, instrument parameters) are not fully described.

Logical Relationship of Available Information

The following diagram illustrates the hierarchical relationship of the structural and property information available for trans-7-Methyl-3-octene.

Caption: Hierarchical structure of information for trans-7-Methyl-3-octene.

Signaling Pathways and Biological Activity

Currently, there is no information available in the surveyed scientific literature to suggest that trans-7-Methyl-3-octene is involved in any specific biological signaling pathways or possesses significant, well-characterized biological activity. Therefore, a diagrammatic representation of signaling pathways is not applicable at this time. Further research would be required to investigate any potential biological roles of this compound.

References

- 1. trans-7-Methyl-3-octene [webbook.nist.gov]

- 2. trans-7-Methyl-3-octene [webbook.nist.gov]

- 3. 7-Methyl-3-octene [webbook.nist.gov]

- 4. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]

- 5. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. This compound [webbook.nist.gov]

Spectroscopic Profile of 7-Methyl-3-octene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the alkene 7-Methyl-3-octene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes available mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, alongside detailed experimental protocols and visual aids to facilitate understanding.

Chemical Structure

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Mass Spectrometry (MS)

The mass spectrum of trans-7-Methyl-3-octene was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The key fragmentation data is presented below.

| Mass-to-Charge (m/z) | Relative Abundance | Ion Assignment (putative) |

| 41 | 100% (Base Peak) | [C3H5]+ (Allyl cation) |

| 56 | High | [C4H8]+ |

| 55 | High | [C4H7]+ |

| 126 | Present | [C9H18]+ (Molecular Ion) |

Note: A complete peak list with relative intensities was not publicly available. The data presented highlights the most significant fragments typically observed for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.4 | m | 2H | -CH=CH- |

| ~ 2.0 | q | 2H | =CH-CH₂- |

| ~ 1.5 | m | 1H | -CH(CH₃)₂ |

| ~ 1.3 | m | 2H | -CH₂-CH(CH₃)₂ |

| ~ 1.1 | t | 2H | =CH-CH₂-CH₂- |

| ~ 0.9 | t | 3H | CH₃-CH₂- |

| ~ 0.85 | d | 6H | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound has been recorded.[1] The characteristic absorption bands are consistent with its alkene structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3020 | Medium | =C-H stretch |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~ 1670 | Medium | C=C stretch (alkene) |

| ~ 1465 | Medium | C-H bend (alkane) |

| ~ 965 | Strong | =C-H bend (trans alkene) |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of a volatile alkene like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the separation and identification of volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[2]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection (1 µL).

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[3]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[4]

-

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then compared to spectral libraries (e.g., NIST) for identification and fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

These protocols are for obtaining ¹H and ¹³C NMR spectra of small organic molecules.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5][6] The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required, around 50-100 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[5][6]

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for analyzing liquid samples.

-

Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film.[8] Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] Gently press the plates together to form a thin, uniform film.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition:

-

Background Correction: Record a background spectrum of the clean salt plates before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to confirm the presence of functional groups.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uoguelph.ca [uoguelph.ca]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

The Elusive Alkene: A Technical Guide to the Natural Occurrence of 7-Methyl-3-octene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of the natural occurrence of the C9 alkene, 7-Methyl-3-octene. Despite its relatively simple structure, a comprehensive review of the existing scientific literature and chemical databases reveals a notable absence of documented natural sources for this compound. This guide, therefore, serves to report this "negative" finding and to provide a framework for future research. It details established experimental protocols for the isolation and identification of volatile organic compounds (VOCs) from diverse natural matrices, which would be applicable should this compound be identified in nature. Furthermore, a hypothetical biosynthetic pathway is proposed based on known biochemical transformations to stimulate further investigation into its potential natural synthesis.

State of the Art: An Undiscovered Natural Product

As of the latest and most extensive review of scientific literature, there are no definitive reports identifying this compound as a naturally occurring compound in any organism, including plants, fungi, bacteria, or insects. Searches of prominent chemical databases and scientific publications have not yielded any instances of its isolation and characterization from a natural source. This absence of evidence suggests that if this compound does exist in nature, it is likely a trace component of a complex volatile mixture that has yet to be resolved or is produced by organisms that have not been thoroughly chemically profiled.

Context from Structurally Related Natural Compounds

While this compound remains undiscovered in nature, several structurally related C9 and C10 compounds are well-documented natural products. These molecules provide context for the types of organisms and biological pathways that might be relevant to the potential discovery of this compound.

| Compound Name | Structure | Natural Source(s) | Typical Concentration/Notes |

| 7-Methyl-3-methylene-1,6-octadiene (β-Myrcene) | C10H16 | A major component of the essential oils of numerous plants, including hops, mango, lemongrass, and thyme.[1] | Can constitute up to 40% by weight of the essential oil of wild thyme.[1] |

| 7-Methyl-3-octen-2-one | C9H16O | Detected, but not quantified, in milk and milk products.[2] | Has a floral and fruity taste.[2] |

| 7-Methyl-3-methylene-6-octen-1-ol (γ-Geraniol) | C10H18O | Reported in Prunus avium (sweet cherry).[3][4] | Further quantitative data is limited. |

Experimental Protocols for the Discovery and Identification of this compound

The search for novel, naturally occurring volatile compounds such as this compound requires sensitive and robust analytical methodologies. The following protocols describe a general workflow for the collection, isolation, and identification of VOCs from plant and insect sources.

Collection of Volatile Organic Compounds (VOCs)

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME) from Plant Material

This method is suitable for the non-destructive sampling of volatiles emitted from living plants or excised plant parts.

-

Sample Preparation: Enclose the plant material (e.g., leaves, flowers, or fruit) in a glass vial or chamber with a septum-lined cap.

-

Fiber Selection: Choose an appropriate SPME fiber coating based on the target analyte's polarity. For a nonpolar compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) fiber is recommended.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

3.1.2. Solvent Extraction for Insect Semiochemicals

This protocol is designed for the extraction of semiochemicals from insect tissues.

-

Sample Collection: Collect insects of the desired species and sex. Glands or specific body parts suspected of producing semiochemicals can be dissected.

-

Extraction: Immerse the whole insects or dissected tissues in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) for a defined period.

-

Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the extract to a suitable volume for analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for separating and identifying volatile compounds.

-

Chromatographic Separation:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms) for the separation of hydrocarbons.

-

Oven Program: Implement a temperature gradient to ensure the separation of compounds with a wide range of boiling points. A typical program might start at 40°C and ramp up to 250°C.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Identification: Tentatively identify compounds by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley).

-

Confirmation: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

-

Quantification: If an authentic standard is available, create a calibration curve to quantify the amount of this compound in the sample.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unambiguous structure determination of a novel compound, NMR spectroscopy is essential.

-

Sample Preparation: Isolate a sufficient quantity of the purified compound (typically >1 mg) and dissolve it in a deuterated solvent (e.g., CDCl3).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types of protons and carbons present and their chemical environments. For an alkene like this compound, characteristic signals would be expected in the olefinic region of the spectra.[5][6]

-

2D NMR: Perform correlation spectroscopy experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule and confirm the structure of this compound.

Derivatization for Enhanced GC-MS Analysis

For certain applications, derivatization can improve the chromatographic behavior and mass spectral characteristics of alkenes.[7][8][9][10][11]

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will convert the double bond to an epoxide, which can alter its retention time and produce a characteristic mass spectrum.

-

Halogenation: Addition of a halogen (e.g., bromine) across the double bond can introduce a unique isotopic pattern, aiding in identification.

Visualizations: Logical Workflows and Hypothetical Pathways

Caption: A general experimental workflow for the identification of novel volatile organic compounds.

Caption: A hypothetical biosynthetic pathway for this compound.

Conclusion

This technical guide establishes that, based on current scientific knowledge, this compound has not been identified as a naturally occurring compound. The absence of such a finding is in itself a significant data point for researchers in the fields of chemical ecology, natural product chemistry, and drug discovery. The provided experimental protocols and hypothetical biosynthetic pathway are intended to serve as a comprehensive resource to guide future research efforts aimed at the potential discovery and characterization of this compound and other novel volatile organic compounds from the vast and largely unexplored chemical diversity of the natural world.

References

- 1. Showing Compound 7-Methyl-3-methylene-1,6-octadiene (FDB017400) - FooDB [foodb.ca]

- 2. (E)-7-methyl-3-octen-2-one, 33046-81-0 [thegoodscentscompany.com]

- 3. 7-Methyl-3-methylene-6-Octen-1-ol | C10H18O | CID 518689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chromtech.com [chromtech.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 11. researchgate.net [researchgate.net]

discovery and history of 7-Methyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-3-octene is an unsaturated hydrocarbon with the chemical formula C9H18. While its direct applications in drug development are not extensively documented, its structure is of interest in organic synthesis and as a potential fragment in medicinal chemistry. This technical guide provides a comprehensive overview of the available physicochemical data, proposed synthetic protocols, and a discussion of its potential, yet underexplored, biological relevance. Due to a lack of specific historical accounts, this document focuses on the technical aspects of the compound based on established chemical principles and data from public databases.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below. This data is compiled from various chemical databases and provides essential information for its identification and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C9H18 | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| CAS Number | 86668-33-9 | [1][2] |

| IUPAC Name | (3E)-7-methyloct-3-ene | [1] |

| Synonyms | trans-7-Methyl-3-octene | [1][3] |

| Boiling Point | 140.3 °C at 760 mmHg | [3] |

| Density | 0.737 g/cm³ | [3] |

| Refractive Index | 1.425 | [3] |

| Flash Point | 27.8 °C | [3] |

| Vapor Pressure | 7.7 mmHg at 25°C | [3] |

| Kovats Retention Index | Standard non-polar: 894.1, 895.02, 897 | [1][4] |

Experimental Protocols: Synthesis of this compound

Synthesis of (E)-7-Methyl-3-octene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphorus ylide. To synthesize (E)-7-Methyl-3-octene, a stabilized ylide is typically required to favor the formation of the E-isomer.

Protocol:

-

Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine triphenylphosphine (B44618) (1.1 eq) and 1-bromopropane (B46711) (1.0 eq) in anhydrous toluene.

-

Heat the mixture to reflux for 24 hours to form the propyltriphenylphosphonium bromide salt.

-

Cool the reaction mixture to room temperature, and collect the precipitated salt by vacuum filtration. Wash the salt with cold diethyl ether and dry under vacuum.

-

To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.

-

-

Reaction with Isovaleraldehyde (B47997):

-

To the freshly prepared ylide solution at 0 °C, add isovaleraldehyde (3-methylbutanal, 1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain (E)-7-Methyl-3-octene.

-

Caption: Proposed workflow for the synthesis of (E)-7-Methyl-3-octene via the Wittig reaction.

Synthesis of (Z)-7-Methyl-3-octene via Reduction of 7-Methyl-3-octyne (B1605108)

The reduction of an internal alkyne is a common strategy for the stereoselective synthesis of alkenes. Using Lindlar's catalyst will favor the formation of the cis or (Z)-isomer.

Protocol:

-

Synthesis of 7-Methyl-3-octyne:

-

Prepare a solution of 1-pentyne (B49018) (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise to deprotonate the terminal alkyne, forming lithium pentynilide.

-

To this solution, add 1-bromo-2-methylpropane (B43306) (isobutyl bromide, 1.1 eq) and allow the mixture to warm to room temperature and stir for 24 hours.

-

Work up the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 7-methyl-3-octyne by distillation.

-

-

Partial Hydrogenation to (Z)-7-Methyl-3-octene:

-

In a hydrogenation flask, dissolve the purified 7-methyl-3-octyne (1.0 eq) in methanol (B129727) or ethyl acetate (B1210297).

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; ~5% by weight of the alkyne).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed (monitored by gas uptake or TLC/GC analysis).

-

Filter the catalyst through a pad of Celite and wash with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield (Z)-7-Methyl-3-octene. Further purification can be achieved by distillation if necessary.

-

Caption: Proposed workflow for the synthesis of (Z)-7-Methyl-3-octene via alkyne reduction.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not reveal any specific studies on the biological activity or signaling pathways associated with this compound. There is no readily available information to suggest its use as a pheromone, a therapeutic agent, or a modulator of any known biological pathways. The related compound, 7-methyl-3-methylene-1,6-octadiene (myrcene), is a known component of essential oils and an intermediate in the production of fragrances.[5] However, this relationship does not directly imply a biological function for this compound.

Given the absence of data, this section remains speculative. Researchers interested in this compound for drug development would need to conduct initial screenings to determine any potential bioactivity.

Conclusion

This compound is a simple alkene for which a significant amount of physicochemical data is available. While its specific discovery and history are not well-documented, its synthesis can be approached through standard, reliable organic chemistry reactions such as the Wittig reaction and the partial reduction of alkynes, allowing for the stereoselective preparation of its (E) and (Z) isomers. The lack of information on its biological activity presents an opportunity for future research, particularly in the screening for novel pharmacophores or tool compounds. This guide provides a foundational technical overview for scientists who may wish to synthesize and investigate this compound further.

References

A Technical Guide to the Theoretical Properties of 7-Methyl-3-octene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-3-octene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. Its structure, featuring a double bond at the third carbon and a chiral center at the seventh carbon, gives rise to four distinct stereoisomers. This guide provides a comprehensive overview of the theoretical properties of these isomers, focusing on their structural differences, predicted physical and spectroscopic characteristics, and generalized experimental protocols for their synthesis and analysis. The information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development.

Isomerism in this compound

The structure of this compound incorporates two key features that lead to stereoisomerism:

-

Geometric Isomerism: The double bond between carbons 3 and 4 is disubstituted, allowing for cis/trans (or Z/E) isomerism due to restricted rotation.

-

Stereoisomerism: The carbon at position 7 is a chiral center, as it is bonded to four different groups (a hydrogen atom, a methyl group, an isobutyl-like fragment, and an ethyl group). This results in two possible enantiomers, designated as (R) and (S).

The combination of these two isomeric features results in a total of four possible stereoisomers for this compound:

-

(3E, 7R)-7-methyl-3-octene

-

(3E, 7S)-7-methyl-3-octene

-

(3Z, 7R)-7-methyl-3-octene

-

(3Z, 7S)-7-methyl-3-octene

The (E, R) and (E, S) isomers are enantiomers of each other, as are the (Z, R) and (Z, S) isomers. The relationship between an E and a Z isomer (e.g., (E, R) and (Z, R)) is diastereomeric.

Theoretical Physical and Chemical Properties

Quantitative data for all four isomers of this compound is not extensively documented. The available experimental data primarily corresponds to the (E)- or trans-isomer. Theoretical values and general trends are used to extrapolate properties for the other isomers.

| Property | (3E)-7-methyl-3-octene (trans) | (3Z)-7-methyl-3-octene (cis) (Predicted) | General Notes |

| Molecular Formula | C₉H₁₈[1][2] | C₉H₁₈ | All isomers share the same molecular formula. |

| Molecular Weight | 126.24 g/mol [1][2] | 126.24 g/mol | All isomers share the same molecular weight. |

| Boiling Point | 140.3 °C at 760 mmHg[2] | Slightly lower than the E-isomer. | Z-(cis) isomers are typically more compact and have slightly lower boiling points than their E-(trans) counterparts.[3] |

| Density | 0.737 g/cm³[2] | Slightly higher than the E-isomer. | Z-(cis) isomers often exhibit slightly higher densities due to molecular shape. |

| Refractive Index | 1.425[2] | Similar to the E-isomer. | Little significant difference is expected between geometric isomers. |

| Flash Point | 27.8 °C[2] | Similar to the E-isomer. | Minor variations may exist. |

| Vapor Pressure | 7.7 mmHg at 25°C[2] | Slightly higher than the E-isomer. | Correlates inversely with the boiling point. |

| Kovats Retention Index | 894.1 (Standard non-polar)[1] | Lower than the E-isomer. | In gas chromatography, Z-isomers often elute before E-isomers on standard non-polar columns. |

Note: Enantiomers (e.g., (3E, 7R) and (3E, 7S)) have identical physical properties such as boiling point, density, and refractive index. They differ only in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Spectroscopic Analysis (Theoretical)

Spectroscopic methods are crucial for differentiating between the isomers of this compound.

¹H NMR Spectroscopy

-

Vinylic Protons (H-3, H-4): These protons will appear in the range of 5.3-5.5 ppm. The key differentiator between E and Z isomers is the coupling constant (J-value).

-

Chiral Center Proton (H-7): The proton at the chiral center will be a complex multiplet due to coupling with adjacent methylene (B1212753) and methyl protons.

-

Methyl Groups: The two methyl groups at the isopropyl end (C-8 and the methyl on C-7) will appear as doublets around 0.9 ppm. The terminal methyl group of the ethyl fragment (C-1) will be a triplet around 0.9-1.0 ppm.

¹³C NMR Spectroscopy

The chemical shifts of the allylic carbons (C-2 and C-5) are sensitive to the geometry of the double bond.

-

In (Z)-isomers , steric compression (gamma-gauche effect) typically causes the allylic carbons to be shielded and appear at a higher field (lower ppm) compared to the (E)-isomers .[7]

-

The vinylic carbons (C-3 and C-4) will resonate in the alkene region, typically between 120-140 ppm.

Infrared (IR) Spectroscopy

-

C=C Stretch: A weak absorption around 1660-1675 cm⁻¹ is expected for the C=C double bond.

-

C-H Bending (Out-of-Plane): This is often the most diagnostic IR feature for geometric isomers.

-

The (E)-isomer (trans) will show a strong, characteristic absorption band around 960-975 cm⁻¹ .

-

The (Z)-isomer (cis) will exhibit a band around 675-730 cm⁻¹ .

-

Mass Spectrometry (MS)

All isomers will have the same molecular ion peak (m/z = 126). The fragmentation patterns are expected to be very similar, making it difficult to distinguish the isomers by mass spectrometry alone without chromatographic separation (GC-MS). Common fragmentation would involve cleavage at the allylic positions.

Experimental Protocols

General Synthesis of (Z)-7-Methyl-3-octene

A common strategy for synthesizing a Z-alkene is the Wittig reaction using a non-stabilized ylide, or the reduction of an alkyne using Lindlar's catalyst.[8]

Protocol: Synthesis via Alkyne Reduction

-

Alkyne Formation: Start with 5-methyl-1-hexyne. Deprotonate the terminal alkyne using a strong base like sodium amide (NaNH₂) in liquid ammonia. React the resulting acetylide anion with an ethyl halide (e.g., ethyl bromide) to form 7-methyl-3-octyne.

-

Hydrogenation: The resulting alkyne, 7-methyl-3-octyne, is then hydrogenated using H₂ gas in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst facilitates syn-addition of hydrogen, yielding the desired (Z)-7-methyl-3-octene.

-

Workup and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to isolate the final product.

Analytical Characterization Workflow

A standard workflow is required to separate and identify the isomers from a mixture.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To separate the isomers and confirm their molecular weight.

-

Methodology: A sample is injected into a GC equipped with a capillary column (e.g., DB-5 or similar non-polar phase). The isomers will separate based on their boiling points and interactions with the stationary phase. The Kovats retention index can be used for identification. The eluent is passed into a mass spectrometer to obtain mass spectra for each peak, confirming the m/z of 126.

2. Chiral Gas Chromatography:

-

Objective: To separate the enantiomers (e.g., (3E, 7R) from (3E, 7S)).

-

Methodology: For enantiomeric separation, a specialized chiral stationary phase is required.[9][10][11] These phases are typically based on cyclodextrin (B1172386) derivatives.[9][12] The sample is injected into the GC with the chiral column, and the different interactions between the enantiomers and the chiral stationary phase will result in different retention times, allowing for their separation and quantification.[12]

3. NMR Spectroscopy:

-

Objective: To confirm the structure and determine the geometric isomerism (E vs. Z).

-

Methodology: The purified sample (or fractions from chromatography) is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired. The coupling constant between the vinylic protons in the ¹H spectrum is the most definitive way to assign the E or Z configuration.

Conclusion

The four stereoisomers of this compound present a classic case of geometric and stereoisomerism. While their fundamental chemical formula and mass are identical, their three-dimensional arrangements lead to distinct, predictable differences in physical properties and spectroscopic signatures. Key differentiators include the vinylic proton coupling constants in ¹H NMR and out-of-plane C-H bending frequencies in IR spectroscopy for geometric isomers. Enantiomers, while physically identical in an achiral environment, can be resolved using chiral chromatography. This guide provides a theoretical framework and outlines the standard experimental protocols necessary for the synthesis, separation, and characterization of these compounds, offering a valuable resource for advanced chemical research and development.

References

- 1. This compound | C9H18 | CID 5362771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3E)-7-methyloct-3-ene | 86668-33-9 [chemnet.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Solved Devise a synthesis of (Z)-7-methyl-3-octene using one | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gcms.cz [gcms.cz]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. azom.com [azom.com]

An In-depth Technical Guide to the Thermodynamic Properties of 7-Methyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 7-Methyl-3-octene. Due to a lack of extensive experimentally-derived data in publicly accessible literature for this specific alkene, this document focuses on robust estimation methodologies, alongside detailed descriptions of the standard experimental protocols used to determine such properties for volatile organic compounds.

Estimated Thermodynamic Properties of this compound

The following table summarizes the estimated thermodynamic properties for this compound in the ideal gas phase at 298.15 K and 1 bar. These values have been calculated using the Benson Group Additivity Method, a well-established estimation technique in thermochemistry.[1][2]

| Thermodynamic Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (gas) | ΔHf° | -132.8 | kJ/mol |

| Standard Molar Entropy (gas) | S° | 465.13 | J/(mol·K) |

| Heat Capacity at Constant Pressure (gas) | Cp° | 192.16 | J/(mol·K) |

Disclaimer: These values are estimations and should be used as a guideline. For applications requiring high precision, experimental verification is recommended.

Estimation Methodology: The Benson Group Additivity Method

The Benson Group Additivity Method is a powerful technique for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent functional groups.[2][3] The molecule is dissected into groups, and each group's contribution to the overall enthalpy, entropy, and heat capacity is based on empirically derived values.[2]

For this compound, the molecule is broken down into the following groups:

-

Two primary methyl groups (C-(H)3(C))

-

One secondary alkyl group (C-(C)2(H)2)

-

One tertiary alkyl group (C-(C)3(H))

-

One vinyl group attached to a carbon and a hydrogen (Cd-(C)(H))

-

One vinyl group attached to a carbon and a hydrogen (Cd-(C)(H))

-

One secondary group adjacent to a double bond (C-(Cd)(C)(H)2)

-

One primary group adjacent to a double bond (C-(Cd)(H)3)

Symmetry corrections are also applied to the entropy calculation. The overall property is the sum of the values for these groups, plus any necessary corrections for stereoisomerism.[1]

Experimental Protocols

The experimental determination of the thermodynamic properties of a volatile organic compound like this compound involves several key techniques. The primary methods for measuring the standard enthalpy of formation and heat capacity are detailed below.

Determination of Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[4][5]